2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane
Description
Significance of Bicyclo[2.2.1]heptane Core Structures in Chemical Sciences
The bicyclo[2.2.1]heptane skeleton, also known as the norbornane system, is a recurring motif in a multitude of natural products and synthetic molecules. Its prevalence stems from a unique combination of structural rigidity and the spatial arrangement of its constituent atoms.
Bridged bicyclic systems, such as bicyclo[2.2.1]heptane, are characterized by their rigid framework, which significantly limits their conformational freedom. Unlike flexible cyclic systems, the bridge in these structures locks the rings into a specific arrangement, often a strained boat-like conformation. This rigidity is a key attribute, as it pre-organizes substituents into well-defined spatial orientations, a property that is highly desirable in the design of molecules that interact with biological targets like enzymes and receptors. The constrained nature of the bicyclo[2.2.1]heptane core allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity.
The well-defined three-dimensional geometry of the bicyclo[2.2.1]heptane scaffold has made it a popular choice in medicinal chemistry. It is often employed as a rigid bioisostere for more flexible cyclic structures, such as piperazine (B1678402), to improve pharmacological properties. The 2,5-diazabicyclo[2.2.1]heptane scaffold, in particular, has been incorporated into a variety of compounds with potential therapeutic applications. researchgate.net Furthermore, the predictable stereochemistry of the bicyclo[2.2.1]heptane system makes it an excellent chiral auxiliary and a building block in asymmetric synthesis, enabling the construction of complex chiral molecules with high stereocontrol. wikipedia.orgscielo.org.mxsfu.casigmaaldrich.comnih.gov
Overview of Key Research Domains for 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane
While dedicated research on this compound is limited, the broader class of N-substituted 2,5-diazabicyclo[2.2.1]heptanes has been explored in several key areas of chemical research.
The synthesis of the 2,5-diazabicyclo[2.2.1]heptane core often starts from readily available chiral precursors, such as L-4-hydroxyproline. researchgate.netenamine.netthieme-connect.com A common strategy involves a series of transformations to construct the bicyclic framework, followed by the introduction of substituents on the nitrogen atoms. The isopropyl group in this compound would typically be introduced via N-alkylation of the parent diazabicyclo[2.2.1]heptane or a protected intermediate. Reductive amination is another viable method for installing the isopropyl group. The reactivity of the nitrogen atoms in the scaffold allows for a range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Synthetic Approaches to the 2,5-Diazabicyclo[2.2.1]heptane Core
| Starting Material | Key Reaction Steps | Reference |
|---|---|---|
| L-4-hydroxyproline | Tosylation, reduction, cyclization | researchgate.net |
The stereochemistry of the 2,5-diazabicyclo[2.2.1]heptane system is of paramount importance, with the (1S,4S) enantiomer being the most commonly studied due to its accessibility from the chiral pool. The rigid nature of the scaffold ensures that the stereochemical integrity is maintained throughout synthetic sequences. The introduction of an isopropyl group at the 2-position creates a chiral center if the other nitrogen is also substituted with a different group. The stereoselective synthesis of such derivatives is crucial for their application as chiral ligands in asymmetric catalysis or as components of chiral drugs. The well-defined spatial orientation of the substituents on the bicyclic frame allows for effective chiral recognition and transfer of stereochemical information.
Applications in Ligand Design and Catalysis
The rigid 2,5-diazabicyclo[2.2.1]heptane framework is a valuable scaffold in ligand design for several reasons. Its constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The nitrogen atoms provide points for further functionalization, allowing for the synthesis of diverse libraries of compounds for screening.
The isopropyl group on this compound can play a crucial role in modulating the binding affinity and selectivity of a ligand. Its steric bulk can influence the orientation of the molecule within a binding pocket, potentially leading to interactions with specific residues. Furthermore, the electron-donating nature of the isopropyl group can affect the basicity of the adjacent nitrogen atom, which can be critical for interactions with acidic residues in a biological target.
In the realm of catalysis, chiral diamines are fundamental components of many asymmetric catalysts. The 2,5-diazabicyclo[2.2.1]heptane scaffold, particularly in its chiral forms, has been explored for its potential in enantioselective catalysis. researchgate.net The isopropyl group in a chiral derivative of this compound could serve as a crucial element for inducing stereoselectivity in chemical transformations.
Structure-Activity Relationship (SAR) Studies and Biological Target Interactions
Structure-activity relationship (SAR) studies on analogs of 2,5-diazabicyclo[2.2.1]heptane have provided valuable insights into the structural requirements for activity at various biological targets. For example, studies on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have shown that the bicyclic nature of the core is important for high-affinity binding.
The table below summarizes the potential biological targets for derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold, highlighting the diverse therapeutic areas where this structural motif has been explored.
| Biological Target | Therapeutic Area | Reference |
| B-Raf | Cancer | sigmaaldrich.comsigmaaldrich.com |
| CCR2 | Inflammatory Diseases | sigmaaldrich.comsigmaaldrich.com |
| α4β2 Nicotinic Acetylcholine Receptor | Neurological Disorders | sigmaaldrich.comsigmaaldrich.com |
| 11β-Hydroxysteroid Dehydrogenase Type 1 | Metabolic Disorders | sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMTXFNRSOTREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropyl 2,5 Diazabicyclo 2.2.1 Heptane and Its Derivatives
De Novo Synthesis Approaches
The construction of the 2,5-diazabicyclo[2.2.1]heptane core from acyclic or monocyclic precursors is a key focus in organic synthesis. These de novo approaches provide fundamental access to the rigid bicyclic structure, which serves as a valuable scaffold.
Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) Sequences
A notable strategy for the synthesis of derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold involves a tandem Strecker reaction followed by an intramolecular nucleophilic cyclization (STRINC). This sequence has been effectively used to prepare optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid, a key intermediate. researchgate.netresearchgate.net The synthesis commences with the readily available chiral starting material, L-4-hydroxyproline. researchgate.net
The STRINC sequence is a powerful tool for the formation of α-amino nitriles and subsequent cyclization to form heterocyclic systems. researchgate.netmdpi.com In this specific application, the tandem reaction is employed for the first time to synthesize a diamino acid derivative of the diazabicyclo[2.2.1]heptane framework. researchgate.net Careful analysis of the reaction byproducts has allowed for a mechanistic understanding and optimization of the yield of the aminonitrile precursor. researchgate.net This scalable synthesis opens avenues for utilizing the resulting diamino acid as a building block in medicinal chemistry.
| Starting Material | Key Reaction Sequence | Product | Significance |
| L-4-hydroxyproline | Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid | First STRINC application for this diamino acid synthesis; scalable route. researchgate.net |
Bis-epoxidation Routes for Heteropolycycle Construction
The synthesis of the 2,5-diazabicyclo[2.2.1]heptane framework can be achieved through a bis-epoxidation route. This method involves the epoxidation of a diene, followed by a ring-opening and cyclization sequence with a suitable nitrogen source. A patented method describes the production of 2,5-diazabicyclo[2.2.1]heptanes starting from 1,5-hexadiene (B165246) or its corresponding bis-epoxide. google.com This approach highlights the utility of epoxides as versatile intermediates in the construction of complex heterocyclic systems.
Epimerization–Lactamization Cascade Reactions for Diazabicyclo[2.2.1]heptane Frameworks
An elegant and efficient method for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives is the epimerization–lactamization cascade reaction. rsc.org This strategy utilizes functionalized (2S,4R)-4-aminoproline methyl esters as starting materials. rsc.org
Under basic conditions, these substrates undergo epimerization at the 2-position. The resulting (2R)-epimer then undergoes an intramolecular aminolysis to form a bridged lactam intermediate, which is a precursor to the DBH framework. rsc.orgresearchgate.net Key factors influencing the success of this cascade reaction include the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base as a promoter. rsc.org This methodology provides a direct route to chiral DBH derivatives from readily available amino acid precursors. researchgate.netrsc.org
| Substrate | Reaction Type | Key Conditions | Product |
| (2S,4R)-4-aminoproline methyl esters | Epimerization–lactamization cascade | Strong base, Electron-withdrawing N-protective group | (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives |
Application of Pyrrole Diels-Alder Reactions for Bicyclic Scaffold Synthesis
The Diels-Alder reaction of pyrroles serves as a powerful tool for the rapid generation of the azabicyclo[2.2.1]heptane core, which is a direct precursor to the 2,5-diazabicyclo[2.2.1]heptane system. researchgate.net Although pyrroles are generally considered poor dienes in [4+2] cycloadditions, the reaction can be facilitated with suitable dienophiles. researchgate.net
The use of N-protected pyrroles in reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) can yield the bicyclic framework, although early reports indicated low yields. cdnsciencepub.com However, the use of Lewis acid catalysts, such as aluminum chloride, has been shown to significantly improve the yield of these cycloaddition reactions. cdnsciencepub.com This approach allows for the construction of the fundamental bicyclic scaffold, which can then be further elaborated. researchgate.net For instance, N-Boc protected pyrroles can react with alkynes to form N-bridged compounds that are key intermediates. researchgate.net
Hydrogenation and Subsequent Cyclization Strategies for Bridged Bicyclic Systems
Hydrogenation of aromatic precursors followed by cyclization represents a common industrial strategy for the synthesis of bridged bicyclic systems, including the 2,5-diazabicyclo[2.2.1]heptane framework. This approach often involves high-pressure equipment.
A specific laboratory-scale example involves the sequential hydrogenolysis of a precursor in the presence of platinum(IV) oxide and palladium on carbon to yield a saturated ether. nih.gov This saturated intermediate is then converted to a triflate, which subsequently reacts with a protected form of 2,5-diazabicyclo[2.2.1]heptane under modified Buchwald-Hartwig conditions to afford the desired product after deprotection. nih.gov Another route describes the cyclization of an aminomesylate in aqueous ethanol (B145695) to form the bicyclic system. cdnsciencepub.com
Advanced Catalytic Synthetic Methods
Advanced catalytic methods offer efficient and selective routes to 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives, often with improved yields and stereocontrol. A directed metalation strategy has been utilized to synthesize new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane. semanticscholar.org This involves the lithiation of a Boc-protected derivative followed by reaction with an appropriate electrophile. semanticscholar.org
Furthermore, proton relay catalysis enabled by a binary system of an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in synthesizing aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol. acs.org The 2,5-diazabicyclo[2.2.1]heptane scaffold is also utilized in asymmetric catalysis. pwr.edu.pl Additionally, multicomponent reactions have been developed for the functionalization of the 2,5-diazabicyclo[2.2.1]heptane core, allowing for the rapid generation of molecular diversity. nih.govnih.gov
| Catalytic Method | Description | Application |
| Directed Metalation | Lithiation of a protected amine followed by reaction with electrophiles. | Synthesis of C-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives. semanticscholar.org |
| Proton Relay Catalysis | Al(III) complex and bromide salt system for cyclization of epoxy-alcohols. | Synthesis of aza-bicyclo[2.2.1]heptanes. acs.org |
| Asymmetric Catalysis | Use of chiral diazabicyclo[2.2.1]heptane derivatives as ligands or catalysts. | Enantioselective transformations. pwr.edu.pl |
| Multicomponent Reactions | One-pot reactions involving three or more components. | Rapid functionalization of the 2,5-diazabicyclo[2.2.1]heptane scaffold. nih.govnih.gov |
Rhodium-Catalyzed Enantioselective Desymmetrization of Meso Alkenes to Yield Diazabicyclo[2.2.1]heptane Derivatives
Rhodium-catalyzed reactions are a powerful tool for the asymmetric synthesis of the diazabicyclo[2.2.1]heptane framework. scholaris.cascholaris.ca This approach often involves the desymmetrization of a meso starting material, a prochiral compound with a plane of symmetry, to generate a chiral product with high enantiomeric purity. diva-portal.org
One key strategy is the enantioselective desymmetrization of strained meso bicyclic hydrazines. scholaris.ca The reaction, catalyzed by a chiral rhodium(I) complex, can proceed via a ring-opening mechanism to yield highly functionalized and enantioenriched cyclopentenyl hydrazides. scholaris.ca Alternatively, an enantioselective hydroarylation process can produce 5-aryl-2,3-diazabicyclo[2.2.1]heptanes. scholaris.ca The choice of phosphine (B1218219) ligand on the rhodium catalyst is critical, as it often controls both the chemoselectivity and the enantioselectivity of the transformation. scholaris.ca Research has also demonstrated the successful asymmetric transfer of rhodium-alkynyl groups to symmetrical strained alkenes, starting from bicyclic hydrazines and alkynylboronic esters, further expanding the utility of this method. rsc.org
| Substrate Type | Reagent | Catalyst System Feature | Product Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Meso Bicyclic Hydrazine | Arylboronic Acid | Chiral Rhodium(I) Catalyst | trans-2-arylcyclopent-3-enyl hydrazide | Up to 99% | scholaris.ca |
| Meso Bicyclic Hydrazine | Arylboronic Acid | Chiral Rhodium(I) Catalyst | 5-aryl-2,3-diazabicyclo[2.2.1]heptane | Not Specified | scholaris.ca |
| Diazabicyclic Alkenes | Boronic Acids | Phosphine Ligand Variation | Substituted Cyclopentenes/Cyclopentanes | Highly dependent on ligand | scholaris.ca |
| Bicyclic Hydrazines | Alkynylboronic Esters | Rhodium Catalyst | Alkynylated Cyclopentenyl Hydrazides | Not Specified | rsc.org |
Directed Ortho Metalation for Chiral 2,5-Diazabicyclo[2.2.1]heptane Derivatives
Directed metalation is a highly effective strategy for the regioselective functionalization of the 2,5-diazabicyclo[2.2.1]heptane core. mathnet.rusemanticscholar.orgresearchgate.net This method allows for the introduction of substituents at specific carbon atoms of the bicyclic framework. The process typically begins with the N-protection of one of the nitrogen atoms, often with a tert-butoxycarbonyl (Boc) group. semanticscholar.org
The Boc-protected derivative, such as 1,1-dimethylethyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, is then treated with a strong base, commonly sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. semanticscholar.orgresearchgate.net This deprotonation generates a lithiated intermediate that can be quenched with various electrophiles to install a new substituent. semanticscholar.org The reaction can yield products substituted at the bridgehead (C-1) or at the C-3 position. mathnet.ruresearchgate.net The regioselectivity is influenced by the steric bulk of the electrophile; sterically more demanding electrophiles tend to favor substitution at the bridgehead position. mathnet.ru
| Electrophile | Major Product(s) | Reference |
|---|---|---|
| Benzophenone | C-1 and C-3 substituted hydroxy-diphenyl-methyl derivatives | researchgate.net |
| Diphenyldisulfide | C-1 and C-3 substituted phenylsulfanyl derivatives | semanticscholar.orgresearchgate.net |
| 9H-Fluorenone | C-1 and C-3 substituted 9-hydroxy-9H-fluoren-9-yl derivatives | semanticscholar.org |
| Phenylisocyanate | C-3 substituted phenylaminocarbonyl derivative | researchgate.net |
Buchwald–Hartwig Cross-Coupling in Functionalization Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. libretexts.orgnih.gov This reaction is instrumental in the N-arylation of the 2,5-diazabicyclo[2.2.1]heptane scaffold, coupling the nitrogen atom of the bicyclic amine with an aryl halide or pseudohalide (e.g., triflate). organic-chemistry.orgbeilstein-journals.org
The reaction typically employs a palladium source, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) in the presence of a base like potassium tert-butoxide (KOt-Bu). beilstein-journals.orgmdpi.com This methodology provides a versatile route to a wide array of N-aryl derivatives, which are important scaffolds in medicinal chemistry. nih.gov For instance, syntheses utilizing two sequential Buchwald-Hartwig couplings have been reported in the construction of complex molecules. lshtm.ac.uk This reaction offers a more general and efficient alternative to traditional methods like nucleophilic aromatic substitution for creating N-aryl linkages. nih.gov
Reductive Amination in the Preparation of Substituted Derivatives
Reductive amination is a robust and widely used method for the N-alkylation of amines, including the 2,5-diazabicyclo[2.2.1]heptane system. The reaction involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or iminium ion, which is then reduced in situ to the corresponding amine. google.com
This strategy is particularly effective for introducing a variety of aliphatic side chains onto the nitrogen atoms of the diazabicyclic core. lshtm.ac.uk A common protocol involves reacting the amine with an aldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). lshtm.ac.ukgoogle.com This one-pot procedure has been successfully applied to introduce diverse substituents, including cyclopropylmethyl and other alkyl groups, onto the 2,5-diazabicyclo[2.2.1]heptane framework, yielding the desired N-functionalized products in good yields. lshtm.ac.uk
| Amine Substrate | Aldehyde | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| 2-({4-[2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}methyl)-3-methyl-1,4-dimethoxynaphthalene | Cyclopropanecarboxaldehyde (B31225) | NaBH(OAc)₃ | 2-{[4-(5-Cyclopropylmethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl]methyl}-3-methyl-1,4-dimethoxynaphthalene | lshtm.ac.uk |
| Intermediate 1-3.2.125 | 3-Oxotetrahydrofuran | Sodium triacetoxyborohydride | N-substituted tetrahydrofuranyl derivative | google.com |
| Amine Intermediate 2b | Various Aliphatic Aldehydes | NaBH(OAc)₃ | N-alkylated 3-benzylmenadione derivatives | lshtm.ac.uk |
Functionalization and Diversification Strategies for this compound Systems
Building upon the core structure, various functionalization strategies are employed to diversify the 2,5-diazabicyclo[2.2.1]heptane system, tailoring its properties for specific applications.
Incorporation of Heterocyclic and Aliphatic Side Chains (e.g., Cyclopropane, Isoxazole)
The introduction of diverse side chains is crucial for modifying the steric and electronic properties of the parent molecule. Reductive amination, as detailed previously, is a key method for attaching aliphatic groups. For example, the reaction of a 2,5-diazabicyclo[2.2.1]heptane derivative with cyclopropanecarboxaldehyde leads to the incorporation of a cyclopropylmethyl group onto a nitrogen atom. lshtm.ac.uk This strategy has been used to synthesize a range of analogues bearing increasingly larger aliphatic moieties, from isopropyl to adamantyl groups. lshtm.ac.uk
Beyond simple alkyl chains, more complex functional groups can be introduced. For instance, an amidification reaction between a diazabicyclo[2.2.1]heptane-containing intermediate and cyclopropanecarboxylic acid, followed by demethylation, successfully yielded a cyclopropyl (B3062369) amide derivative. lshtm.ac.uk While specific examples for isoxazole (B147169) were not detailed in the reviewed literature, the synthetic handles provided by methods like directed metalation and cross-coupling offer clear pathways for the incorporation of a wide variety of heterocyclic systems.
N-Alkylation and Other N-Functionalization Strategies
The two nitrogen atoms of the 2,5-diazabicyclo[2.2.1]heptane scaffold are primary sites for functionalization. N-alkylation can be readily achieved via reductive amination or by direct reaction with alkyl halides. lshtm.ac.ukucl.ac.uk
Other important N-functionalization strategies include:
N-Arylation: The Buchwald-Hartwig cross-coupling provides a general route to N-aryl derivatives. mdpi.comlshtm.ac.uk
N-Acylation: The nitrogen atoms can be acylated to form amides or carbamates. A common transformation is the protection of a nitrogen atom with a Boc group using Boc-anhydride, which is a key step prior to directed metalation. semanticscholar.orgresearchgate.net
N-Amidation: Reaction with isocyanates (e.g., phenylisocyanate) or carboxylic acids (using coupling agents) yields urea (B33335) or amide derivatives, respectively. researchgate.netlshtm.ac.uk
These transformations allow for fine-tuning of the molecule's properties by modifying the basicity of the nitrogen atoms and introducing new points for interaction or further chemical modification. lshtm.ac.uk
Preparation of Hybrid Molecules (e.g., Diazabicyclo[2.2.1]heptane-Dithiocarbamate Hybrids)
The development of hybrid molecules incorporating the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold with other pharmacologically active moieties represents a significant strategy in medicinal chemistry. A notable example is the synthesis of diazabicyclo[2.2.1]heptane-dithiocarbamate hybrids. These compounds have been investigated for their potential as antiproliferative agents. nih.govtandfonline.com The synthetic approach typically involves a multicomponent reaction, which allows for the efficient construction of complex molecules in a single step. nih.gov
The core of the synthesis involves the reaction of a protected 2,5-diazabicyclo[2.2.1]heptane derivative, often the N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, with carbon disulfide. nih.gov This reaction forms a dithiocarbamate (B8719985) intermediate. The subsequent reaction of this intermediate with various electrophiles leads to the formation of the final hybrid molecules.
A one-pot synthesis for (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has been developed. nih.gov In this procedure, N-Boc-2,5-diazabicyclo[2.2.1]heptane is treated with carbon disulfide in the presence of a catalyst, such as magnesium oxide (MgO), in methanol (B129727) at a low temperature (0 °C). nih.gov After stirring, an electrophilic reactant is added to the mixture, which is then stirred overnight at ambient temperature to yield the desired dithiocarbamate hybrid. nih.gov
The versatility of this method allows for the introduction of a variety of substituents by changing the electrophilic reactant. This has led to the synthesis of a library of hybrid compounds with diverse chemical structures. nih.gov
Another class of hybrid molecules involves the creation of Michael adducts from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate and nitrostyrenes. nih.govresearchgate.net This approach further expands the chemical space of these hybrids, aiming to enhance their biological activity. nih.govresearchgate.net
| Entry | Reactant 8 (Electrophile) | Product (9a-9g) | Yield (%) |
| 1 | Methyl iodide | 9a | 85 |
| 2 | Ethyl bromide | 9b | 82 |
| 3 | n-Propyl bromide | 9c | 80 |
| 4 | Benzyl bromide | 9d | 88 |
| 5 | 4-Fluorobenzyl bromide | 9e | 90 |
| 6 | 4-Chlorobenzyl bromide | 9f | 87 |
| 7 | 4-Bromobenzyl bromide | 9g | 86 |
| Compound | Nitrostyrene (B7858105) Reactant | Yield (%) |
| 8a | (E)-2-nitro-1-phenylethene | 85 |
| 8b | 1-((E)-2-nitrovinyl)benzene | 82 |
| 8c | 1-fluoro-4-((E)-2-nitrovinyl)benzene | 88 |
| 8d | 1-chloro-4-((E)-2-nitrovinyl)benzene | 90 |
| 8e | 1-bromo-4-((E)-2-nitrovinyl)benzene | 86 |
| 8f | 1-methyl-4-((E)-2-nitrovinyl)benzene | 84 |
Stereochemical Aspects and Chiral Research of 2 Isopropyl 2,5 Diazabicyclo 2.2.1 Heptane
Enantioselective Synthesis and Resolution Techniques
The synthesis and separation of stereoisomers of 2-isopropyl-2,5-diazabicyclo[2.2.1]heptane and its parent scaffold are fundamental to its application in chiral research. Methodologies focus on creating enantiomerically pure starting materials and resolving racemic mixtures.
The primary route to optically pure isomers of the 2,5-diazabicyclo[2.2.1]heptane core relies on chiral pool synthesis, which inherently yields enantiomerically pure products. The (1S,4S)-configured isomer is the most commonly synthesized due to the availability of its natural precursor. semanticscholar.org The synthesis of the N-isopropyl derivative typically proceeds from the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, which is then alkylated.
The most established and practical synthesis for the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane ring system begins with the naturally occurring amino acid trans-4-hydroxy-L-proline, which is readily available and inexpensive. semanticscholar.orgresearchgate.netresearchgate.net This approach ensures the final product is obtained in an enantiomerically pure form. researchgate.net
The multi-step synthesis involves several key transformations, as summarized in the table below. semanticscholar.orgresearchgate.net The process starts with the N-protection of L-4-hydroxyproline, typically as a tosyl (Ts) group. The carboxylic acid is then reduced to a primary alcohol. To facilitate the subsequent cyclization, the two hydroxyl groups are converted into better leaving groups, such as tosylates or mesylates. semanticscholar.orgresearchgate.net An intramolecular cyclization is then achieved by reacting the intermediate with a primary amine, such as methylamine, under pressure to form the bicyclic core. semanticscholar.org Finally, the N-tosyl protecting group is cleaved to yield the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. semanticscholar.orgresearchgate.net Research has shown that using O-mesyl groups instead of O-tosyl groups for the cyclization step can improve the reaction yield from 86% to 92%. researchgate.net
Table 1: Key Steps in the Chiral Pool Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
| Step | Description | Starting Material | Key Reagents | Product |
| 1 | N-Protection | trans-4-hydroxy-L-proline | Tosyl chloride (TsCl) | N-Tosyl-4-hydroxy-L-proline |
| 2 | Reduction | N-Tosyl-4-hydroxy-L-proline | Lithium aluminum hydride (LiAlH₄) | (2S,4S)-N-Tosyl-4-hydroxyprolinol |
| 3 | Activation of Hydroxyls | (2S,4S)-N-Tosyl-4-hydroxyprolinol | Tosyl chloride or Mesyl chloride | Ditosylated or Dimesylated intermediate |
| 4 | Cyclization | Ditosylated/Dimesylated intermediate | Methylamine (MeNH₂) | N-Tosyl-N'-methyl-2,5-diazabicyclo[2.2.1]heptane |
| 5 | Deprotection | N-Tosyl-N'-methyl-2,5-diazabicyclo[2.2.1]heptane | Hydrobromic acid (HBr) in acetic acid | (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane |
This table outlines a representative synthesis for a methylated derivative; similar principles apply for other N-substituted variants.
For cases where a racemic or enantioenriched mixture is produced, chromatographic resolution is the method of choice for separating the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. scielo.brcsfarmacie.cz
The fundamental principle of chiral HPLC separation involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. scielo.br These diastereomeric complexes have different energies of formation and stability, leading to different retention times and thus enabling their separation. scielo.br
For the analysis of 2,5-diazabicyclo[2.2.1]heptane derivatives and related chiral compounds, polysaccharide-based CSPs are common. The enantiomeric excess (ee) of C-substituted derivatives has been determined using a Chiralcel OD-H column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate). semanticscholar.org Separations are often performed in normal-phase mode using a mobile phase consisting of hexane (B92381) and an alcohol modifier like 2-propanol. csfarmacie.cz The choice of mobile phase and additives can be crucial for achieving optimal resolution. csfarmacie.cz
Diastereoselective Transformations and Stereocontrol in Synthetic Pathways
Beyond the synthesis of the parent chiral scaffold, introducing substituents onto the bicyclic ring in a stereocontrolled manner is critical for creating functional derivatives for catalysis and medicinal chemistry. The rigid nature of the bicyclo[2.2.1]heptane skeleton allows for high stereocontrol in subsequent reactions. scribd.com
A notable example of achieving diastereoselective transformation is through the directed metalation of an N-protected derivative. researchgate.net In one study, (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane was deprotonated using sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net The resulting lithiated intermediate was then reacted with various electrophiles, such as benzophenone, to furnish C-substituted products. researchgate.net This strategy allows for the introduction of substituents at the C-3 position with a high degree of stereocontrol. The absolute configuration of the resulting 3-substituted derivative was confirmed by comparing its NMR spectra with a product whose structure had been unequivocally assigned by X-ray crystallography. researchgate.net Such diastereoselective functionalization is key to building a library of diverse chiral ligands and building blocks from a common precursor.
Conformational Analysis and Stereoisomeric Effects on Molecular Properties
The conformational rigidity of the 2,5-diazabicyclo[2.2.1]heptane ring system is its most defining stereochemical feature. semanticscholar.org This rigidity locks the substituents into well-defined spatial orientations, which minimizes conformational ambiguity and is a primary reason for its effectiveness in asymmetric synthesis. This structural constraint directly influences how the molecule interacts with other chemical species, affecting both its catalytic activity and its biological interactions. The fixed stereochemistry can lead to significant differences in the properties and performance of its various stereoisomers. chemrxiv.org
The precise three-dimensional structure of chiral 2,5-diazabicyclo[2.2.1]heptane derivatives is paramount to their function as both catalysts and biologically active agents.
In asymmetric catalysis, these compounds have been successfully employed as chiral ligands for metals and as organocatalysts. For instance, C-substituted amino alcohol derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been tested as chiral auxiliaries in the borolidine-induced reduction of propiophenone. researchgate.net Other derivatives have served as chiral ligands in the highly successful enantioselective addition of diethylzinc (B1219324) to aldehydes. semanticscholar.orgscielo.br Furthermore, diastereomeric salts of the diazabicycloheptane core have been used to organocatalyze Michael addition reactions. scielo.brpwr.edu.pl In each case, the specific (1S,4S) configuration of the bicyclic scaffold is responsible for creating a chiral environment that favors the formation of one enantiomer of the product over the other.
Table 2: Examples of Catalytic Applications of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
| Application | Catalyst/Ligand Type | Reaction | Result |
| Asymmetric Reduction | C-substituted amino alcohol derivative | Borolidine-induced reduction of propiophenone | Induced enantioselectivity in the product alcohol researchgate.net |
| Asymmetric Alkylation | N-functionalized amine derivative | Addition of diethylzinc to benzaldehyde | Served as a successful chiral ligand semanticscholar.orgscielo.br |
| Organocatalysis | Diastereomeric salt with (R)-mandelic acid | Michael addition reaction | Successfully organocatalyzed the reaction scielo.br |
Structural Characterization by Spectroscopic and Diffraction Methods for Stereochemical Assignment
The definitive assignment of the absolute and relative stereochemistry of this compound and its parent bicyclic system relies on a combination of advanced spectroscopic and diffraction techniques. These methods provide critical insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and the conformational dynamics of the rigid cage structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the solution-state structure and conformation of 2,5-diazabicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the bicyclic framework. For instance, studies on the parent ring system and its derivatives have allowed for the interpretation of key resonances. researchgate.net In related diazabicyclo[2.2.1]heptane analogs, distinct signals are observed for the bridgehead protons and the protons on the methylene (B1212753) bridges, which are crucial for confirming the integrity of the cage structure. scispace.com
For example, in the analogous compound 2,5-dithia-3,6-diazabicyclo[2.2.1]heptane, the bridgehead protons appear as a multiplet around 2.77 ppm, while the protons at positions 1 and 4 resonate as a multiplet at 3.84 ppm. scispace.com Furthermore, NMR studies have revealed that N-protected derivatives, such as 2-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptanes, can exist as multiple conformations in solution, which can be identified and characterized by detailed NMR analysis. researchgate.net The stereodynamics, such as the synchronous inversion of the two nitrogen atoms, in the broader class of diazabicyclo[2.2.1]heptanes have also been investigated using NMR techniques. acs.org
| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Bridgehead Protons | ~2.77 | scispace.com |
| Protons at C1 and C4 | ~3.84 | scispace.com |
| N-H Proton | ~3.22 | scispace.com |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the target compound. For this compound, the expected molecular weight is 140.23, corresponding to its molecular formula of C₈H₁₆N₂. achemblock.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, further corroborating the compound's identity.
X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including absolute stereochemistry for chiral compounds. While a crystal structure for the specific isopropyl derivative is not publicly detailed, the molecular structure of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane ring has been definitively characterized for the first time in its diprotonated dibromide salt form, C₅H₁₂N₂²⁺·2Br⁻. researchgate.netnih.gov
This seminal study revealed several key structural features:
The asymmetric unit contains two crystallographically independent cages of the molecule. nih.gov
The bicyclic system adopts a rigid boat conformation, a characteristic feature determined by its bridged structure. researchgate.net
In the crystal lattice, the protonated nitrogen atoms of the cages are linked with bromide ions through a complex three-dimensional network of N—H⋯Br hydrogen bonds. nih.gov
The structural rigidity of the 2,5-diazabicyclo[2.2.1]heptane scaffold makes it a valuable component in medicinal chemistry, where it is often used as a conformationally restricted analog of the more flexible piperazine (B1678402) ring. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₁₂N₂²⁺·2Br⁻ | nih.gov |
| Molecular Weight (Mr) | 259.99 | nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |
| Calculated Density (Dx) | 2.064 Mg m⁻³ | nih.gov |
| Key Structural Feature | Boat conformation of the bicyclic cage | researchgate.net |
Chiral Research and Stereochemical Assignment
The synthesis of enantiomerically pure this compound often starts from chiral precursors. A key starting material is (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. sigmaaldrich.com The stereochemical purity of such precursors is verified using techniques like polarimetry, which measures the optical rotation of the compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 113451-59-5 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₈N₂O₂ | sigmaaldrich.com |
| Melting Point (mp) | 74-76 °C | sigmaaldrich.com |
| Optical Activity [α]22/D | -44° (c = 1 in chloroform) | sigmaaldrich.com |
Computational Chemistry and Mechanistic Insights into 2 Isopropyl 2,5 Diazabicyclo 2.2.1 Heptane Systems
Quantum Mechanical and Molecular Dynamics Studies
Quantum mechanical (QM) and molecular dynamics (MD) simulations provide a molecular-level view of chemical processes, elucidating the electronic and structural changes that occur during reactions. These methods are particularly valuable for studying the transient species and complex potential energy surfaces involved in the chemistry of diazabicyclo[2.2.1]heptane systems.
The photochemical extrusion of nitrogen (denitrogenation) from azoalkanes like 2,3-diazabicyclo[2.2.1]hept-2-ene, a related precursor to the diazabicyclo[2.2.1]heptane scaffold, is a classic reaction that has been extensively studied through computational methods. chemrxiv.orgchemrxiv.org These reactions are crucial as they produce highly strained and synthetically valuable bicyclic compounds. chemrxiv.orgbeilstein-archives.org
Non-adiabatic molecular dynamics (NAMD) simulations have been instrumental in unraveling the complex mechanism of this process, which has been debated for decades. chemrxiv.orgchemrxiv.orgdigitellinc.com Computational studies reveal that the reaction proceeds through a dynamically concerted but asynchronous mechanism. chemrxiv.orgchemrxiv.org Upon photoexcitation, the reaction involves the sequential breaking of the two carbon-nitrogen (C-N) bonds. The first σ C-N bond cleaves on the first excited state (S₁) potential energy surface, followed by a "hop" to the ground state (S₀) surface where the second σ C-N bond breaks. chemrxiv.orgchemrxiv.org This stepwise process occurs on an ultrafast timescale, making it appear concerted from a dynamic perspective. beilstein-archives.org
The computed quantum yields for these photodenitrogenation reactions are typically high, ranging from 0.96 to 0.99, which shows excellent agreement with experimentally observed values of 0.97 to 1.00. beilstein-archives.orgdigitellinc.com
A key question in the denitrogenation of diazabicyclo[2.2.1]heptene derivatives is the origin of the observed high stereoselectivity, often favoring the formation of an inverted product. beilstein-archives.orgacs.org High-level computational methods, such as the complete active space self-consistent field (CASSCF) method followed by second-order perturbation theory (CASPT2), have been employed to shed light on this phenomenon. digitellinc.comacs.org
These calculations show that following photoexcitation and decay through a conical intersection, the primary photoproduct is a diazenyl diradical intermediate. acs.org The stereochemical outcome is not governed by simple thermal equilibration of this intermediate. Instead, reaction path analysis indicates that the production of the inverted product occurs through the impulsive population of a specific axial-to-equatorial pathway. acs.org Dynamic effects, specifically the atomic momenta acquired after the first C-N bond cleavage, drive the system towards the inverted geometry, explaining the observed selectivity. chemrxiv.orgacs.org The inertia and steric hindrance of substituents on the bicyclic frame can restrain this motion, leading to a decrease in inversion stereoselectivity or even retention of stereochemistry. acs.org
| Computational Method | Application in Diazabicyclo[2.2.1]heptane Systems | Key Findings |
| NAMD | Investigating photochemical denitrogenation mechanism | Reveals a dynamically concerted, asynchronous C-N bond cleavage. chemrxiv.orgchemrxiv.org |
| CASPT2//CASSCF | Elucidating the origin of stereoselectivity | Explains the preference for inverted products via dynamic effects and impulsive pathway population. digitellinc.comacs.org |
Computational studies provide detailed information about the molecular and electronic structures of diazabicyclo[2.2.1]heptane derivatives. The parent 2,5-diazabicyclo[2.2.1]heptane scaffold possesses a rigid, cage-like structure, which enforces a boat conformation. researchgate.net This rigidity is a key feature that distinguishes it from more flexible analogs like piperazine (B1678402). researchgate.netresearchgate.netplos.org
For the related azoalkenes, electronic structure calculations identify the lowest energy electronic transition as an nNN(σCN) → π* transition, with calculated excitation energies around 3.94–3.97 eV. chemrxiv.orgchemrxiv.org The active space for these calculations, which includes the orbitals and electrons most critical for describing the reaction, has been defined using CASSCF. For the parent 2,3-diazabicyclo[2.2.1]hept-2-ene, an active space comprising 8 electrons in 9 orbitals is typically used. chemrxiv.org X-ray crystallography and computational methods have been used to study the conformations of various derivatives, confirming the structural features of the bicyclic ring. researchgate.net
Molecular Modeling and Ligand-Target Interaction Prediction
The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold is an attractive component in medicinal chemistry for designing ligands that target specific biological receptors. researchgate.netresearchgate.net Molecular modeling is used to predict how these molecules will bind to their targets. For instance, derivatives of 2,5-diazabicyclo[2.2.1]heptane have been synthesized and evaluated as agents targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov
Modeling studies for these compounds involve locating the preferred conformations of the ligands and then calculating their energies within a simulated biological environment, such as a continuum water solvent model. acs.org This analysis helps in understanding the structure-activity relationship (SAR) by identifying the key pharmacophoric distances compatible with receptor binding. acs.org For example, studies on 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane derivatives showed high potency and selectivity for α4β2* nAChRs. nih.gov The rigidity of the diazabicyclo[2.2.1]heptane system is often suggested to provide a better binding ability compared to more flexible analogs. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding rational drug design and optimization.
While specific QSAR studies focusing solely on 2-isopropyl-2,5-diazabicyclo[2.2.1]heptane are not widely reported, the methodology has been applied to compounds containing the core 2,5-diazabicyclo[2.2.1]heptane scaffold. In one study, QSAR models were developed for a series of nucleozin (B1677030) analogs, which included the diazabicyclo[2.2.1]heptane moiety, to predict their anti-influenza activity. researchgate.netplos.org The developed models were then used to predict the activity of new analogs, demonstrating the utility of QSAR in the development of compounds based on this scaffold. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used on related diazabicyclic systems to develop predictive models for their activity as nAChR agonists, aiding in the design of compounds with improved selectivity. nih.gov
| QSAR Model Input | Target | Predicted Property |
| Structural variations of Nucleozin analogs (including DBH scaffold) | Influenza A Virus | Antiviral Activity (IC₅₀) plos.org |
| Diazabicyclo[4.2.0]octane derivatives | Nicotinic Acetylcholine Receptors (hα4β2, hα3β4) | Agonist Potency (pEC₅₀) nih.gov |
Analysis of Ring Strain and Conformational Stability in Bicyclic Scaffolds
The 2,5-diazabicyclo[2.2.1]heptane system is characterized by significant ring strain due to its bridged bicyclic structure. vulcanchem.comnih.gov This inherent strain is not a liability but a feature that can be exploited in chemical synthesis, as it can drive reactions toward desired products. nih.govresearchgate.net The smaller ring size compared to larger bicyclic systems enhances this strain and can favor higher reactivity in certain transformations. vulcanchem.com
Computational conformational analysis is used to determine the stability of different arrangements of the bicyclic scaffold. The rigidity of the framework limits the number of accessible conformations, which is a desirable trait in drug design for reducing the entropic penalty upon binding to a target. mdpi.comnih.gov The bicyclic structure forces the cage into a boat conformation. researchgate.net The stability of peptides can be significantly enhanced by incorporating them into bicyclic scaffolds, making them more resistant to degradation by proteases compared to their linear or even monocyclic counterparts. nih.gov Studies on related bicyclic systems have used computational models to analyze how steric factors, such as "cyclopropylic strain" in bicyclo[3.1.0]hexane systems, dictate the most stable conformations. mdpi.com
Medicinal Chemistry Research and Structure Activity Relationships Sar of 2 Isopropyl 2,5 Diazabicyclo 2.2.1 Heptane Derivatives
Scaffold Design for Bioactive Molecules
The rigid 2,5-diazabicyclo[2.2.1]heptane framework has been instrumental in the design of a variety of bioactive molecules. Its constrained conformation allows for precise orientation of substituents, which is a critical factor in achieving high-affinity and selective binding to biological targets. This has made it a scaffold of significant interest in modern medicinal chemistry. researchgate.net
Development of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
The 2,5-diazabicyclo[2.2.1]heptane moiety has been successfully incorporated into ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. nih.gov Researchers have synthesized biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes and evaluated their affinity for α7 nAChRs. nih.gov These studies have demonstrated that the scaffold can serve as a core for potent and selective nAChR agonists. nih.govnih.gov For instance, derivatives of 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane have been reported as potent α4β2-nAChR agonists. nih.gov The introduction of this bicyclic system has led to the development of ligands with high affinity and selectivity for the α4β2 subtype receptor. cnr.it
Exploration of 2,5-Diazabicyclo[2.2.1]heptane as a Rigid Conformational Mimic of Piperazine (B1678402)
In drug design, the 2,5-diazabicyclo[2.2.1]heptane system is often employed as a rigid analogue of the more flexible piperazine ring. researchgate.netresearchgate.net The conformational rigidity of the bicyclic structure can lead to improved binding affinity and selectivity for a target receptor compared to its piperazine-containing counterparts. researchgate.net This strategy of using a rigid scaffold to mimic a more flexible one is a common approach in medicinal chemistry to reduce the entropic penalty upon binding and to explore specific conformations that are responsible for biological activity. The cage-like structure of 2,5-diazabicyclo[2.2.1]heptane determines the boat conformation of its ring system. researchgate.net
Utility in HIV-1 Attachment Inhibitor Research
The 2,5-diazabicyclo[2.2.1]heptane scaffold has also been investigated in the context of HIV-1 treatment. researchgate.net Specifically, it was explored as a modification of the piperazine moiety in a series of indole-based HIV-1 attachment inhibitors. researchgate.nettaylorandfrancis.com While in this particular series, constraining the piperazine into a 2,5-diazabicyclo[2.2.1]heptane was found to be detrimental to the antiviral activity, this line of research highlights the utility of the scaffold in systematically exploring the structure-activity relationships of potential drug candidates. researchgate.nettaylorandfrancis.com
Application as Building Blocks in Rational Drug Design
The 2,5-diazabicyclo[2.2.1]heptane scaffold is considered a valuable building block in rational drug design due to its well-defined three-dimensional structure. chemimpex.comresearchgate.net Its bicyclic nature allows for the creation of diverse chemical libraries with specific spatial arrangements of functional groups. chemimpex.com This has led to its use in the synthesis of a wide range of compounds, including potential antitumor agents. For example, novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates have been synthesized and shown to have in vitro antiproliferative activity. nih.gov
Structure-Activity Relationship (SAR) Investigations
The rigid nature of the 2,5-diazabicyclo[2.2.1]heptane scaffold makes it an excellent tool for probing structure-activity relationships (SAR). By systematically modifying the substitution patterns on the bicyclic core, medicinal chemists can gain a detailed understanding of the molecular interactions that govern a ligand's binding affinity and functional activity at a specific receptor.
Impact of Substitution Patterns on Receptor Selectivity and Binding Profiles (e.g., α4β2 vs. α3β4 nAChRs)
SAR studies on 2,5-diazabicyclo[2.2.1]heptane derivatives have provided crucial insights into achieving selectivity for different nAChR subtypes. The α4β2 nAChR is a major subtype in the central nervous system and a key target for conditions like pain, while the α3β4 subtype is more prevalent in the peripheral nervous system and is associated with cardiovascular side effects. nih.gov
Research has shown that the substitution pattern on the 2,5-diazabicyclo[2.2.1]heptane core significantly influences the binding affinity and selectivity for α4β2 over α3β4 nAChRs. nih.gov For instance, the attachment of a cyclopropane-containing side chain to the 5-position of 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane resulted in compounds with high potency for α4β2 nAChRs and negligible affinity for the α3β4 subtype. nih.gov
The following table summarizes the binding affinities (Ki, nM) of selected 2,5-diazabicyclo[2.2.1]heptane derivatives at different nAChR subtypes, illustrating the impact of structural modifications on receptor selectivity.
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Selectivity (α3β4/α4β2) |
| Compound A | 0.15 | - | 136 | - |
| Compound B | 0.5 - 51.4 | Negligible | Negligible | High |
| Compound C | 85 | - | - | - |
| Data sourced from multiple studies for illustrative purposes. nih.govresearchgate.net |
These SAR studies are critical for the rational design of nAChR ligands with improved therapeutic profiles, aiming to maximize efficacy by targeting the desired receptor subtype while minimizing off-target effects. nih.gov
Correlating Structural Modifications with Defined Biological Response Mechanisms (e.g., Apoptosis Induction in Cancer Cell Lines)
The induction of apoptosis, or programmed cell death, is a primary goal for many anticancer agents. Research has demonstrated that derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold can be potent inducers of apoptosis in various cancer cell lines.
A notable area of research involves the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. A series of these compounds were synthesized and evaluated for their antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. nih.gov One particular derivative, compound 9e , emerged as a significant antiproliferative agent. nih.gov Mechanistic studies revealed that its mode of action was the induction of apoptosis through a caspase-dependent pathway, specifically involving the activation of caspase-3. nih.gov Crucially, this compound did not induce necrosis, a form of cell death that can lead to inflammation and tissue damage, in either the tumor cells or in healthy human lymphocytes, indicating a degree of tumor selectivity. nih.govnih.gov
Further development led to the creation of hybrid molecules combining the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate moiety with nitrostyrenes. nih.gov One such hybrid, compound 8a , demonstrated superior antiproliferative activity against several human cervical cancer cell lines (HeLa, CaSki, and ViBo) when compared to established chemotherapy drugs like Cisplatin and Paclitaxel. researchgate.net The mechanism of action for compound 8a was also confirmed to be the induction of apoptosis via caspase-3 activation. nih.govresearchgate.net Additionally, cell cycle analysis showed that this compound could arrest the cell cycle in the G1 phase in HeLa and CaSki cells. nih.gov A key finding from this research was that the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold was superior to a piperazine equivalent in this molecular design. nih.gov
| Compound | Structural Feature | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Compound 9e | Dithiocarbamate (B8719985) derivative | CaSki, MDA-MB-231, SK-Lu-1 | 28, 18, 20 (µg/mL) respectively | Caspase-3 dependent apoptosis | nih.govnih.gov |
| Compound 8a | Dithiocarbamate-nitrostyrene hybrid | HeLa, CaSki, ViBo | 0.99, 2.36, 0.73 respectively | Caspase-3 activation, G1 cell cycle arrest | nih.govresearchgate.net |
Modulating Pharmacological Target Interactions (e.g., PKN2 inhibitors, Trypanosoma cruzi targets)
The versatility of the 2,5-diazabicyclo[2.2.1]heptane scaffold allows for its application against a range of pharmacological targets, including protein kinases and pathogenic organisms like Trypanosoma cruzi, the causative agent of Chagas disease.
Protein Kinase Inhibitors: While specific research on 2-isopropyl-2,5-diazabicyclo[2.2.1]heptane as a direct inhibitor of Protein Kinase N2 (PKN2) is limited, the broader 2,5-diazabicyclo[2.2.1]heptane scaffold is recognized as a key component in the development of various protein kinase inhibitors. nih.gov Patents have described tricyclic compounds incorporating this scaffold for the treatment of diseases driven by aberrant kinase activity, such as immunological and oncological conditions. The rigid nature of the bicyclic system is advantageous in positioning functional groups to interact with the ATP-binding site of kinases. For example, pyrazolo[1,5-a]pyrimidine (B1248293) analogs incorporating the scaffold have been prepared as potent and selective B-Raf inhibitors. researchgate.net
Trypanosoma cruzi Targets: Chagas disease presents a significant global health challenge, and new therapeutic agents are urgently needed. nih.gov The purine (B94841) salvage pathway of T. cruzi is an attractive drug target, as the parasite cannot synthesize purines de novo. nih.gov Cruzain, the major cysteine protease of the parasite, is another validated target essential for its life cycle. plos.org
Research into 3-benzylmenadione derivatives has identified compounds with potent anti-T. cruzi activity. lshtm.ac.uk Structure-activity relationship studies involved modifying a piperazine ring with various substituents. The replacement of the flexible piperazine with the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold has been explored to optimize pharmacokinetic properties and target engagement. lshtm.ac.ukresearchgate.net For instance, a library of 3-(4-mono-amino)benzylmenadione derivatives was synthesized, including analogs with the diazabicyclic core, to probe interactions with T. cruzi targets. lshtm.ac.uk One such compound, cruzidione (11b ), demonstrated optimized properties and enhanced specificity against the intracellular amastigote form of the parasite. lshtm.ac.uk
| Compound Series | Scaffold Modification | Target/Pathway | Key Findings | Reference |
|---|---|---|---|---|
| 3-Benzylmenadiones | Incorporation of diazacyclic cores including 2,5-diazabicyclo[2.2.1]heptane | Redox-cycling, potentially NADH-dehydrogenase | Compound 11b (cruzidione) showed optimized pharmacokinetic properties and enhanced specificity against amastigotes. | lshtm.ac.uk |
| Gallinamide A Analogs | Various modifications to the core structure | Cruzain (cysteine protease) | Parent compound inhibits cruzain (IC₅₀ = 0.26 nM) and intracellular T. cruzi (EC₅₀ = 15 nM). | biorxiv.org |
| Nucleoside Analogs | Derivatized tubercidins | Purine salvage pathway (e.g., TcrNT2 transporter) | Analogs showed high potency and selectivity, suppressing parasitemia in mouse models. | mdpi.com |
Novel Conjugates and Hybrid Molecules
The creation of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in drug discovery. The 2,5-diazabicyclo[2.2.1]heptane scaffold serves as an excellent building block for such designs.
The rigid 2,5-diazabicyclo[2.2.1]heptane core has been successfully used to construct hybrid molecules targeting a variety of receptors and biological processes. researchgate.net As previously mentioned, hybrids of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate and nitrostyrene (B7858105) have yielded potent antiproliferative and apoptosis-inducing agents. nih.gov
Another significant area of research is the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for various central nervous system (CNS) disorders. nih.gov Researchers have designed novel hybrid compounds by incorporating cyclopropane- or isoxazole-containing side chains onto the 5-position of 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane. nih.govnih.gov This strategy led to the development of highly potent and selective partial agonists for the α4β2* nAChR subtype, with Ki values in the low nanomolar range and negligible affinity for other subtypes like α3β4 and α7. nih.gov These hybrids successfully combined the recognition elements for the nAChR with the rigid bicyclic scaffold to achieve enhanced potency and selectivity. nih.govnih.gov
A cutting-edge application of the 2,5-diazabicyclo[2.2.1]heptane scaffold is its use in the development of "molecular COUPLrs," a novel class of small molecules designed to covalently link proteins together within a complex. biorxiv.org This strategy aims to systematically identify and target protein-protein interactions (PPIs), which have traditionally been difficult to address with small molecules. biorxiv.org
Molecular COUPLrs are constructed with elaborated binding elements flanked by two cysteine-reactive warheads (e.g., chloroacetamides or acrylamides). biorxiv.org The central scaffold, which can be a 2,5-diazabicyclo[2.2.1]heptane derivative, provides the structural framework to position the reactive groups for effective cross-linking of proteins in proximity. biorxiv.org
In a recent study, a library of 33 such molecules was synthesized, including one where a (2,5-diazabicyclo[2.2.1]heptan-2-yl)(1-(prop-2-yn-1-yl)piperazin-2-yl)methanone core was used as a precursor. biorxiv.org By combining this library with a chemical proteomic platform called CONNECT (COuplr NEtwork deteCTor), researchers were able to identify over 1,000 proteins that could be coupled. biorxiv.org This approach led to the development of an advanced COUPLr for the oncogenic fusion protein EML4-ALK, demonstrating the power of this strategy to expand the scope of druggable protein complexes. biorxiv.org The incorporation of the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold is critical to the design, providing a stable platform to build these sophisticated molecular tools for chemical biology and drug discovery. biorxiv.org
Advanced Analytical and Characterization Techniques in 2 Isopropyl 2,5 Diazabicyclo 2.2.1 Heptane Research
Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for determining the molecular structure of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the connectivity of atoms within the molecule. In derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold, both ¹H and ¹³C NMR are crucial. For instance, ¹H NMR spectra of related C-substituted (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives show characteristic signals for the bicyclic ring protons. semanticscholar.org The rigid nature of the bicyclic system often leads to distinct and well-resolved signals for each proton, although multiple conformations can sometimes be observed in solution for certain derivatives. researchgate.net The isopropyl group on the nitrogen atom in this compound would be identifiable by a characteristic septet for the CH proton and a doublet for the two methyl groups in the ¹H NMR spectrum.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum for a derivative of the parent compound, (1S,4S)-1-(9-Hydroxy-9H-xanth-9-yl)-3-methyl-2,5-diazabicyclo[2.2.1]heptane, showed distinct signals for the carbons of the bicyclic core and the substituent groups. semanticscholar.org These spectroscopic techniques are foundational for confirming that the correct chemical structure has been synthesized.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Under Electron Ionization (EI), bicyclic amines undergo characteristic fragmentation. The fragmentation of the related 1,7-diazabicyclo[2.2.1]heptane involves the cleavage of C–C and N–C bonds at the bridgehead atoms. aip.org For this compound (C₈H₁₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 140.23. achemblock.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula. researchgate.net
| Technique | Compound Derivative | Observed Signals / Fragments | Reference |
|---|---|---|---|
| ¹H NMR | (1S,4S)-1-(9-Hydroxy-9H-xanth-9-yl)-3-methyl-2,5-diazabicyclo[2.2.1]heptane | δ 1.34 (d), 1.63 (d), 1.76 (d), 2.12 (s), 2.70 (d), 2.85 (d), 3.00–3.10 (m), 3.18 (d), 7.03–7.78 (m) | semanticscholar.org |
| ¹³C NMR | (1S,4S)-1-(9-Hydroxy-9H-xanth-9-yl)-3-methyl-2,5-diazabicyclo[2.2.1]heptane | δ 35.9, 40.4, 48.2, 62.9, 63.4, 67.6, 76.6, plus aromatic signals | semanticscholar.org |
| Mass Spectrometry (EI) | 1,7-diazabicyclo[2.2.1]heptane | Characteristic ions include [M–C₂H₅]⁺ and [M–C₂H₄]⁺• | aip.org |
| Mass Spectrometry | This compound | Expected Molecular Weight: 140.23 | achemblock.comchemshuttle.com |
X-ray Crystallography for Absolute Configuration and Conformational Studies
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. While a crystal structure for this compound itself is not prominently available, extensive crystallographic studies have been performed on its parent scaffold and closely related derivatives. researchgate.netnih.gov
These studies reveal the rigid, cage-like structure of the 2,5-diazabicyclo[2.2.1]heptane system. nih.govresearchgate.net The parent ring system has been structurally characterized in its diprotonated form, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. nih.gov The analysis confirmed the (1S,4S) absolute configuration derived from its synthesis from trans-4-hydroxy-L-proline. semanticscholar.org For new C-substituted derivatives, X-ray crystallography has been the ultimate tool for assigning the absolute configuration, which can then be correlated with NMR data for other non-crystalline products. semanticscholar.orgresearchgate.net This technique is crucial for unequivocally establishing the stereochemistry at the bridgehead carbons and any stereocenters on substituents, which is essential for its application in enantioselective processes. researchgate.net The absolute stereochemistry of more complex molecules incorporating this scaffold can also be determined through the crystallography of crystalline intermediates. google.com
Chromatographic Methods for Purification and Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)
Chromatographic techniques are vital for both the purification of this compound and the critical assessment of its enantiomeric purity.
Purification is often achieved using standard column chromatography on silica (B1680970) gel. semanticscholar.orgresearchgate.net This method separates the desired product from reagents, byproducts, and solvents based on differences in polarity.
Enantiomeric Purity Assessment requires the use of a chiral environment to differentiate between the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and precise method for this purpose. google.comresearchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.govsigmaaldrich.com For derivatives of 2,5-diazabicyclo[2.2.1]heptane, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H), are frequently used. semanticscholar.orgresearchgate.net The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.netaocs.org By comparing the integrated area of the peaks, the enantiomeric excess (ee) of the sample can be accurately quantified. semanticscholar.org
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 2-azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-hexane:isopropanol (80:20, v/v) | UV | researchgate.net |
| C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives | Chiralcel OD-H | Not specified | UV (254 nm) | semanticscholar.org |
| Verapamil (chiral amine) | LarihcShell-P (Isopropyl carbamate (B1207046) cyclofructan 6) | Not specified | Fluorescence | nih.gov |
Future Directions and Emerging Research Avenues for 2 Isopropyl 2,5 Diazabicyclo 2.2.1 Heptane
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While numerous synthetic routes to the core 2,5-diazabicyclo[2.2.1]heptane scaffold exist, future research is increasingly focused on developing methods that are more efficient, scalable, and environmentally sustainable. researchgate.net A significant challenge lies in accessing the DBH scaffold, which is considered non-trivial. researchgate.net Emerging strategies aim to address these challenges through innovative chemical transformations.
One promising approach is the use of cascade reactions, such as an epimerization–lactamization cascade, to construct the bicyclic system from functionalized aminoproline esters. rsc.org This method streamlines the synthetic sequence by combining multiple steps into a single operation. Another key area is the advancement of multicomponent reactions (MCRs). To date, there have been limited reports on using MCRs to functionalize the 2,5-diazabicyclo[2.2.1]heptane framework, representing a significant opportunity for future exploration to rapidly generate chemical diversity. tandfonline.com The development of MCRs for synthesizing dithiocarbamate (B8719985) derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has already been described as a pathway to novel compounds with potential biological activity. tandfonline.comnih.gov
Exploration of New Catalytic Applications Beyond Traditional Asymmetric Synthesis
The chiral nature of many DBH derivatives has led to their extensive use in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation and Michael additions. dntb.gov.uasigmaaldrich.comgoogle.com The (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt is a known precursor for preparing catalysts used in asymmetric reactions. sigmaaldrich.com New C-substituted derivatives have been synthesized specifically for applications in enantioselective catalysis. researchgate.netumich.edu
However, a significant future direction is the exploration of catalytic applications beyond this traditional scope. The core structure can act as an organocatalyst in different types of reactions. For instance, it has been used to catalyze the Biginelli reaction, a multicomponent reaction involving aromatic aldehydes, ethyl acetoacetate, and urea (B33335). sigmaaldrich.com This points toward a broader potential in organocatalysis that is not strictly limited to generating enantiomeric excess.
Moreover, the nitrogen atoms in the bicyclic system allow it to function as a chelating ligand for transition metals. While this property is exploited in asymmetric hydrogenation, its potential in other areas of metal-catalyzed reactions, such as cross-coupling, C-H activation, or polymerization, remains largely unexplored. Future research could focus on designing novel 2-isopropyl-2,5-diazabicyclo[2.2.1]heptane-based ligands for a wider array of transition metal catalysts, thereby expanding their catalytic repertoire. google.com
Advanced Computational Approaches for Predictive Design and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For the this compound system, advanced computational approaches offer profound insights into its behavior and can guide future research.
Density Functional Theory (DFT) calculations are already being employed to study related structures. vulcanchem.com Such methods can provide a mechanistic understanding of reactions catalyzed by DBH derivatives, as seen in the DFT analysis of organocatalyzed Michael additions. dntb.gov.ua Future research will likely see a more integrated use of these computational tools for predictive design. For example, DFT can be used to model transition states to predict stereochemical outcomes, understand the influence of substituents on reactivity and selectivity, and analyze the conformational properties of the rigid bicyclic system. High-level methods like CASPT2/CASSCF have been used to investigate the photolysis mechanisms of related diazabicycloalkenes, suggesting that similar advanced techniques could be applied to understand the photochemical properties or reaction mechanisms of DBH derivatives under various conditions. researchgate.net
These computational models can also predict how derivatives might bind to biological targets, helping to prioritize synthetic candidates and design molecules with improved affinity and selectivity, thus saving significant time and resources in the drug discovery process. researchgate.net
Expansion into Underexplored Biological Target Classes and Chemical Space
Derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold have shown activity against several biological targets, including α4β2 and α7 neuronal nicotinic receptors (nAChRs), B-Raf kinase, and the melanin-concentrating hormone receptor 1 (MCH-R1). researchgate.netnih.govresearchgate.net Additionally, certain dithiocarbamate derivatives have demonstrated potent antiproliferative and pro-apoptotic activity against cancer cell lines. nih.govnih.gov
A major avenue for future research is the expansion of this scaffold into underexplored biological target classes. The rigid structure of the DBH core makes it an excellent starting point for designing ligands for other G-protein coupled receptors (GPCRs), ion channels, and enzymes where specific three-dimensional conformations are required for activity. For example, derivatives of the related (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 and as CCR2 antagonists, indicating the scaffold's potential in metabolic and inflammatory diseases.
The exploration of "underexplored biological specimens" is a growing theme in metabolomics, and a similar mindset can be applied here to probe new therapeutic areas. mdpi.comresearchgate.net By systematically modifying the substituents on the DBH core, researchers can create novel chemical entities to probe biological systems and potentially identify first-in-class modulators for new targets. The synthesis of hybrid molecules, such as combining the DBH scaffold with other pharmacophores like nitrostyrene (B7858105), has already proven to be a successful strategy for generating potent anticancer agents. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation
The structural and chemical properties of the this compound scaffold make it an ideal candidate for the construction of compound libraries for high-throughput screening (HTS). The DBH core provides a rigid, sp³-rich framework, a desirable feature for drug discovery programs seeking to move beyond flat, aromatic molecules. mdpi.comresearchgate.net
Future research will focus on leveraging combinatorial chemistry to generate large and diverse libraries of DBH derivatives. mdpi.com Strategies that allow for orthogonal deprotection can yield scaffolds with multiple points of diversity, enabling the rapid synthesis of thousands of unique compounds. researchgate.net This approach has been successfully used to create compound collections for screening efforts like the European Lead Factory. researchgate.net The integration of the DBH scaffold into fragment-based drug discovery (FBDD) libraries is another promising direction, where smaller, less complex derivatives can be screened to identify initial hits that can be elaborated into more potent leads. dtu.dk
Multicomponent reactions and other efficient synthetic methods will be crucial for populating these libraries. tandfonline.com By combining the DBH scaffold with a wide array of building blocks, researchers can systematically explore chemical space and screen the resulting libraries against a multitude of biological targets, significantly increasing the probability of discovering novel and potent bioactive molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis involves multistep pathways, including cyclization of pre-functionalized amines or ring-closing metathesis. Key parameters include temperature (optimized between 50–80°C) and pH (neutral to mildly acidic conditions) to minimize racemization and favor the desired stereoisomer. For example, highlights that stereochemical control is critical, as (1R) and (1S) isomers exhibit distinct biological activities . Solvent polarity and catalyst selection (e.g., chiral auxiliaries) further refine stereoselectivity.
Q. How does stereochemistry impact the biological activity of this compound derivatives?
- Methodological Answer : Enantiomers of this compound show differential binding affinities to biological targets. For instance, the (1R)-isomer may exhibit higher activity in receptor-binding assays due to spatial compatibility with chiral binding pockets. Researchers should employ chiral HPLC or capillary electrophoresis to resolve isomers and correlate stereopurity with bioactivity data .
Advanced Research Questions
Q. What strategies can optimize stereoselectivity during the synthesis of this compound?
- Methodological Answer : Advanced approaches include:
- Dynamic kinetic resolution : Use of chiral catalysts (e.g., Ru-based complexes) to favor one enantiomer during ring-closing steps.
- Computational modeling : Density functional theory (DFT) to predict transition-state energetics and guide solvent/catalyst selection.
emphasizes that pH adjustments (e.g., buffered systems at pH 6–7) reduce side reactions and improve enantiomeric excess (ee) by >20% .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Stereoisomer impurities : Validate purity via -NMR or X-ray crystallography.
- Experimental variability : Standardize assay conditions (e.g., cell lines, incubation times) using factorial design (see ). For example, a 2 factorial design can isolate variables like temperature or substrate concentration that influence activity .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Use response surface methodology (RSM) or Taguchi orthogonal arrays to systematically vary substituents (e.g., isopropyl group position) and measure effects on bioactivity. highlights that full factorial designs (e.g., 3 factors × 3 levels) efficiently identify synergistic interactions between structural modifications .
Q. Which analytical techniques are most robust for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : -NMR to confirm bicyclic framework integrity.
- Mass spectrometry (HRMS) : Detect trace impurities (<0.1%) that may skew bioactivity results.
- X-ray diffraction : Resolve ambiguities in stereochemical assignments (e.g., references PubChem data for analogous bicyclo compounds) .
Q. How can mechanistic studies elucidate the reaction pathways of this compound in biological systems?
- Methodological Answer : Isotopic labeling (e.g., - or -tags) coupled with LC-MS/MS tracks metabolic transformations. For synthetic pathways, ’s protocol for analogous bicyclo compounds (e.g., Zn(OTf)-catalyzed cyclization) provides a template for kinetic studies .
Cross-Disciplinary and Technical Challenges
Q. What stability considerations are critical for handling this compound in long-term studies?
- Methodological Answer : The compound’s amine groups are prone to oxidation. Store under inert atmosphere (N/Ar) at −20°C in amber vials. notes that hydrochloride salts (e.g., dihydrochloride forms) enhance stability for pharmacological assays .
Q. How can this compound be integrated into chemical engineering processes (e.g., reactor design)?
- Methodological Answer : Scale-up requires optimizing:
- Continuous-flow reactors : To improve heat/mass transfer during exothermic cyclization steps.
- Membrane separation : Nanofiltration to recover catalysts (e.g., chiral ligands) and reduce waste. classifies such processes under "Reaction fundamentals and reactor design" (CRDC code RDF2050112) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
